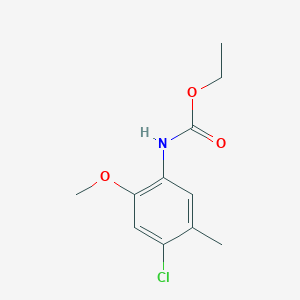

![molecular formula C20H16N2OS B5660172 5-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660172.png)

5-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been improved over time to enhance efficiency and sustainability. A notable method involves a green approach through a catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, S8, and formamide. This method is characterized by its step economy, reduced catalyst loading, and simple purification processes, indicating a significant advancement in the synthesis of such compounds (Shi et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of thieno[2,3-d]pyrimidin-4(3H)-ones and related compounds primarily relies on spectroscopic techniques such as NMR, IR spectroscopy, mass spectrometry, and elemental analysis. These techniques have been instrumental in characterizing the structure of newly synthesized compounds, ensuring their correct identification and furthering our understanding of their chemical behavior (Noh et al., 2020).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including condensations with aromatic aldehydes and furfural in the presence of NaOH, leading to the synthesis of arylidene derivatives. These reactions are crucial for modifying the core structure and introducing functional groups that can significantly alter the compound's physical and chemical properties (Elmuradov et al., 2011).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, such as solubility, melting points, and crystal structure, are pivotal for understanding their behavior in various environments. X-ray crystallography has provided detailed insights into their molecular geometry, confirming the planarity of the thienopyrimidine ring and elucidating the intramolecular and intermolecular forces that stabilize their structure (Liu et al., 2006).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, including reactivity towards nucleophiles and electrophiles, acidity of hydrogen atoms, and behavior under various chemical conditions, have been explored to understand their versatility in organic synthesis and potential applications in medicinal chemistry. Their ability to undergo cyclization, condensation, and substitution reactions opens pathways for the development of novel compounds with enhanced biological activities (Ren et al., 2007).

特性

IUPAC Name |

5-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c23-20-18-17(16-9-5-2-6-10-16)13-24-19(18)21-14-22(20)12-11-15-7-3-1-4-8-15/h1-10,13-14H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMJLXANQFAIAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-[2-methyl-4-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5660092.png)

![1-(1,3-oxazol-5-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5660099.png)

![N-cyclohexyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5660119.png)

![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5660128.png)

![9-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660141.png)

![(1S*,5R*)-3-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5660149.png)

![4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5660161.png)

![2-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5660168.png)

![2-allyl-9-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660183.png)

![N,N-dimethyl-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridin-2-amine](/img/structure/B5660185.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5660196.png)